molecular formula C26H24N4O5 B11274378 N-(2-methoxyphenyl)-2-(3-(4-(2-(methylamino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

N-(2-methoxyphenyl)-2-(3-(4-(2-(methylamino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B11274378
M. Wt: 472.5 g/mol
InChI Key: QQYANQAJCZGLOG-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(3-(4-(2-(methylamino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(3-(4-(2-(methylamino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2-methoxyaniline and various substituted benzaldehydes. The key steps may involve:

    Condensation Reactions: Formation of intermediate Schiff bases.

    Cyclization: Formation of the quinazolinone core.

    Acylation: Introduction of the acetamide group.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(3-(4-(2-(methylamino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Introduction of different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone oxides, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications, such as anti-inflammatory and analgesic effects.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(3-(4-(2-(methylamino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in disease processes.

    Receptor Binding: Interaction with cellular receptors to modulate biological responses.

    Signal Transduction Pathways: Influence on signaling pathways that regulate cell function and survival.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores.

    Benzamide Derivatives: Compounds with similar acetamide groups.

Uniqueness

N-(2-methoxyphenyl)-2-(3-(4-(2-(methylamino)-2-oxoethyl)phenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C26H24N4O5

Molecular Weight

472.5 g/mol

IUPAC Name

2-[4-[1-[2-(2-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-methylacetamide

InChI

InChI=1S/C26H24N4O5/c1-27-23(31)15-17-11-13-18(14-12-17)30-25(33)19-7-3-5-9-21(19)29(26(30)34)16-24(32)28-20-8-4-6-10-22(20)35-2/h3-14H,15-16H2,1-2H3,(H,27,31)(H,28,32)

InChI Key

QQYANQAJCZGLOG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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